molecular formula C9H7IN2 B11847833 8-Iodoquinolin-3-amine CAS No. 347146-18-3

8-Iodoquinolin-3-amine

Katalognummer: B11847833
CAS-Nummer: 347146-18-3
Molekulargewicht: 270.07 g/mol
InChI-Schlüssel: YJVFIUNUMMZBAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Iodoquinolin-3-amine is a chemical compound belonging to the quinoline family, characterized by the presence of an iodine atom at the 8th position and an amine group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and material science due to their unique structural properties .

Vorbereitungsmethoden

The synthesis of 8-Iodoquinolin-3-amine can be achieved through various methods. One common approach involves the iodination of quinolin-3-amine. This process typically uses iodine or iodinating agents such as N-iodosuccinimide (NIS) under specific reaction conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial production methods may involve more scalable processes, such as continuous flow iodination, which allows for better control over reaction parameters and yields. These methods often utilize automated systems to ensure consistent product quality and efficiency .

Analyse Chemischer Reaktionen

8-Iodoquinolin-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolines, while coupling reactions can produce biaryl or heteroaryl compounds .

Wissenschaftliche Forschungsanwendungen

8-Iodoquinolin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

    Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic properties.

    Industry: The compound is used in the production of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism of action of 8-Iodoquinolin-3-amine depends on its specific application. In biological systems, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .

For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

347146-18-3

Molekularformel

C9H7IN2

Molekulargewicht

270.07 g/mol

IUPAC-Name

8-iodoquinolin-3-amine

InChI

InChI=1S/C9H7IN2/c10-8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H,11H2

InChI-Schlüssel

YJVFIUNUMMZBAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CC(=CN=C2C(=C1)I)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.